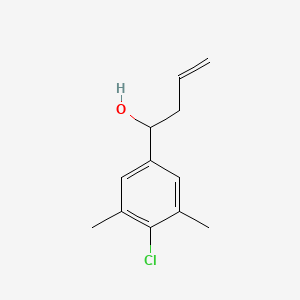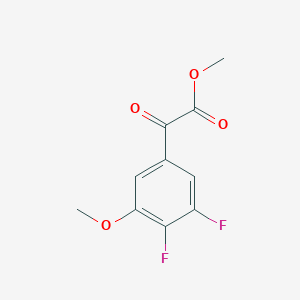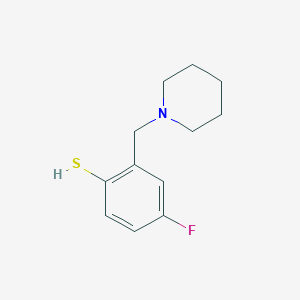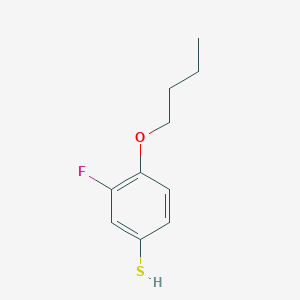
4-Chloro-2-methylphenyl-(2-thienyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylphenyl-(2-thienyl)methanol is an organic compound that features a chlorinated phenyl group and a thienyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenyl-(2-thienyl)methanol typically involves the following steps:
Grignard Reaction: One common method involves the reaction of 4-chloro-2-methylbenzyl chloride with a Grignard reagent derived from 2-thienylmagnesium bromide. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Reduction: Another method involves the reduction of 4-chloro-2-methylphenyl-(2-thienyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is typically performed in a solvent like ethanol or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 4-Chloro-2-methylphenyl-(2-thienyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the thienyl group to a tetrahydrothienyl group using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Hydrogen gas with palladium catalyst
Nucleophiles: Amines, Thiols
Solvents: Ether, Ethanol, Tetrahydrofuran (THF)
Major Products
Oxidation: 4-Chloro-2-methylphenyl-(2-thienyl)ketone
Reduction: 4-Chloro-2-methylphenyl-(tetrahydro-2-thienyl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Chloro-2-methylphenyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
作用機序
The mechanism by which 4-Chloro-2-methylphenyl-(2-thienyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but lacks the thienyl group, which may result in different chemical and biological properties.
2-Thienylmethanol: Contains the thienyl group but lacks the chlorinated phenyl group, leading to different reactivity and applications.
4-Chloro-2-methylphenyl-(2-furyl)methanol:
Uniqueness
4-Chloro-2-methylphenyl-(2-thienyl)methanol is unique due to the combination of a chlorinated phenyl group and a thienyl group attached to a methanol moiety. This combination imparts distinct chemical properties, such as reactivity towards nucleophiles and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-chloro-2-methylphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClOS/c1-8-7-9(13)4-5-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVACFAGTZHGVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)
![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)



![3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)





![1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol](/img/structure/B7991171.png)


